molecular formula C7H13NO3 B14628731 Ethyl [(but-2-en-1-yl)oxy]carbamate CAS No. 54149-35-8

Ethyl [(but-2-en-1-yl)oxy]carbamate

Cat. No.: B14628731
CAS No.: 54149-35-8
M. Wt: 159.18 g/mol
InChI Key: AQCTXFGMWNWAFQ-UHFFFAOYSA-N
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Description

Ethyl [(but-2-en-1-yl)oxy]carbamate is a synthetic carbamate derivative of significant interest in medicinal chemistry and pharmaceutical research. Carbamates are renowned in drug design for their hybrid amide-ester characteristics, which confer enhanced proteolytic stability and favorable membrane permeability compared to native peptide bonds, making them valuable bioisosteres in peptidomimetic development (citation:2). The carbamate functional group exhibits a delocalization of nonbonded electrons from nitrogen into the carbonyl moiety, imposing beneficial conformational restrictions that can enhance target binding specificity (citation:2). This compound features a but-2-en-1-yloxy chain, introducing an unsaturated ether linkage that may influence molecular conformation and reactivity. Researchers utilize such carbamate derivatives primarily as key intermediates in the synthesis of potential enzyme inhibitors, including protease targets such as HIV-1 protease, β-secretase, and serine proteases (citation:2). The structural motif is also employed in prodrug design strategies, where carbamates serve as chemically stable promoieties that undergo controlled enzymatic hydrolysis to release active drug molecules (citation:2). As with all carbamate compounds, appropriate safety protocols must be observed during handling. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

54149-35-8

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl N-but-2-enoxycarbamate

InChI

InChI=1S/C7H13NO3/c1-3-5-6-11-8-7(9)10-4-2/h3,5H,4,6H2,1-2H3,(H,8,9)

InChI Key

AQCTXFGMWNWAFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOCC=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(but-2-en-1-yl)oxy]carbamate typically involves the reaction of ethyl chloroformate with but-2-en-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

C2H5OCOCl+C4H7OHC2H5OCOOCH2CH2CH=CH2+HCl\text{C}_2\text{H}_5\text{OCOCl} + \text{C}_4\text{H}_7\text{OH} \rightarrow \text{C}_2\text{H}_5\text{OCOOCH}_2\text{CH}_2\text{CH=CH}_2 + \text{HCl} C2​H5​OCOCl+C4​H7​OH→C2​H5​OCOOCH2​CH2​CH=CH2​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(but-2-en-1-yl)oxy]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce ethyl [(but-2-en-1-yl)oxy]amine.

Scientific Research Applications

Ethyl [(but-2-en-1-yl)oxy]carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl [(but-2-en-1-yl)oxy]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Carbamate (NH₂COOCH₂CH₃)

  • Structure and Properties : Ethyl carbamate is a simple carbamate ester with a molecular weight of 89.1 g/mol. It is soluble in water and organic solvents and is historically used as a sedative and anesthetic .
  • Carcinogenicity: Ethyl carbamate is a multisite carcinogen in rodents, inducing tumors in the liver, lung, and mammary glands. Its carcinogenicity arises via metabolic activation by cytochrome P450 enzymes (e.g., CYP2E1), forming reactive intermediates like vinyl carbamate epoxide .

Vinyl Carbamate (CH₂=CH-O-CO-NH₂)

  • Structure and Properties : Vinyl carbamate features a vinyl group instead of ethyl, reducing steric hindrance and increasing electrophilicity. This structural change significantly enhances its reactivity and potency.
  • Carcinogenicity: Vinyl carbamate is 10–50 times more carcinogenic than ethyl carbamate in mice, inducing lung adenomas and skin tumors at lower doses. Its direct mutagenicity in S. typhimurium (TA1535 and TA100) further underscores its potency .
  • Metabolism: Unlike ethyl carbamate, vinyl carbamate is rapidly epoxidized to vinyl carbamate epoxide, a highly electrophilic intermediate that binds DNA and proteins, driving carcinogenesis .

tert-Butyl Carbamate ((CH₃)₃C-O-CO-NH₂)

  • Structure and Activity: The bulky tert-butyl group reduces metabolic activation.

Silicon-Based Carbamates (e.g., Benzyl-N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-[(2-hydroxyphenyl)carbamoyl]ethyl]carbamate)

  • Applications : These derivatives exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with select compounds rivaling marketed drugs like rivastigmine. Their activity is attributed to silicon-induced steric and electronic effects, demonstrating divergent applications compared to ethyl/vinyl carbamates .

Ethyl [(but-2-en-1-yl)oxy]carbamate: Hypothesized Properties

  • Structural Insights: The but-2-en-1-yloxy group introduces an α,β-unsaturated ether, which may undergo epoxidation or conjugation reactions akin to vinyl carbamate.
  • Predicted Toxicity: If metabolized similarly to vinyl carbamate, this compound might exhibit higher carcinogenic or mutagenic activity than ethyl carbamate. However, the ether linkage could alter bioavailability or enzymatic recognition, necessitating empirical validation .

Data Table: Comparative Analysis of Carbamates

Compound Molecular Weight (g/mol) Carcinogenic Potency (Mice) Mutagenicity (S. typhimurium) Key Metabolic Pathway
Ethyl carbamate 89.1 Moderate (multisite tumors) Requires metabolic activation CYP2E1-mediated oxidation to vinyl carbamate epoxide
Vinyl carbamate 101.1 High (10–50× ethyl carbamate) Direct mutagen (TA1535/TA100) Rapid epoxidation to reactive intermediate
tert-Butyl carbamate 131.2 Inactive Not reported Limited metabolic activation
This compound* 175.2 (estimated) Hypothetically high (untested) Unknown Predicted epoxidation/conjugation

*Theoretical values based on structural analogs.

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